molecular formula C12H15BN2O3 B7954911 [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

[4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Cat. No.: B7954911
M. Wt: 246.07 g/mol
InChI Key: YOJSZJPPQSTUOY-UHFFFAOYSA-N
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Description

[4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid: is a boronic acid derivative featuring a 1,2,4-oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry: In chemistry, [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: Its unique structure allows for interactions with various biological targets .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The oxadiazole ring can participate in various interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c1-12(2,3)11-14-10(15-18-11)8-4-6-9(7-5-8)13(16)17/h4-7,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJSZJPPQSTUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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